2-(1-Phenylhexyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylhexyl)anthracene is an organic compound belonging to the anthracene family. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a phenylhexyl group to the anthracene structure enhances its chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylhexyl)anthracene typically involves the Friedel-Crafts alkylation reaction. This reaction uses anthracene and 1-phenylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylhexyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄); sulfonation using sulfur trioxide (SO₃) in sulfuric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Nitroanthracene and sulfoanthracene derivatives.
Scientific Research Applications
2-(1-Phenylhexyl)anthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its photophysical properties
Mechanism of Action
The mechanism of action of 2-(1-Phenylhexyl)anthracene involves its ability to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene ring, which allows it to insert itself between the stacked base pairs of the DNA helix . Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative damage to cellular components .
Comparison with Similar Compounds
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 2-(1-Phenylhexyl)anthracene is unique due to the presence of the phenylhexyl group, which imparts distinct photophysical and chemical properties. Compared to other anthracene derivatives, it exhibits higher thermal stability and different electronic properties, making it suitable for specific applications in organic electronics and photophysics .
Properties
CAS No. |
549545-30-4 |
---|---|
Molecular Formula |
C26H26 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-(1-phenylhexyl)anthracene |
InChI |
InChI=1S/C26H26/c1-2-3-5-14-26(20-10-6-4-7-11-20)24-16-15-23-17-21-12-8-9-13-22(21)18-25(23)19-24/h4,6-13,15-19,26H,2-3,5,14H2,1H3 |
InChI Key |
JBYLYPPIZSZSLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.